1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzodiazole (benzimidazole) moiety. The 4-chlorophenylmethyl substituent at the benzodiazole nitrogen introduces electron-withdrawing effects and lipophilicity, which may impact solubility and biological activity.
Properties
IUPAC Name |
1-tert-butyl-4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-6-4-5-7-19(18)25(21)13-15-8-10-17(23)11-9-15/h4-11,16H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWECUZYQEFHBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-chloro-benzyl group: This step involves the alkylation of the benzoimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the pyrrolidinone ring: This can be accomplished by reacting the intermediate with a suitable lactam precursor under basic conditions.
Introduction of the tert-butyl group: This final step involves the alkylation of the nitrogen atom in the pyrrolidinone ring with tert-butyl bromide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzoimidazole ring.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrrolidinone ring.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents on the benzodiazole nitrogen, phenyl ring, or pyrrolidinone core.
Substituent Position and Electronic Effects
1-tert-butyl-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (CAS 878693-86-8) :
This isomer substitutes chlorine at the ortho position of the benzyl group (vs. para in the target compound). The ortho substitution may introduce steric hindrance, reducing rotational freedom and altering binding pocket interactions compared to the para-substituted analog .- 1-tert-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Replacing the chlorophenylmethyl group with a 4-methoxyphenoxy ethyl chain increases electron-donating capacity (via methoxy) and introduces an ether linkage. The extended alkyl chain may enhance solubility in polar solvents but reduce membrane permeability .
Halogen Substitution and Lipophilicity
- 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 915189-16-1): Fluorine substitution at the para position reduces lipophilicity (XLogP3 = 4.3) compared to chlorine, which typically increases logP. Fluorinated analogs may exhibit improved metabolic stability due to stronger C–F bonds .
Heteroatom and Functional Group Variations
- 1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (CAS 878694-22-5): The ortho-methoxy group on the phenoxyethyl chain creates steric and electronic effects distinct from para-substituted analogs. Predicted properties include a pKa of 4.87 and boiling point of 612.4°C, suggesting moderate acidity and high thermal stability .
Physicochemical and Structural Data Comparison
Implications of Structural Differences
- Synthetic Accessibility : The tert-butyl group and benzodiazole core are recurrent motifs in medicinal chemistry, suggesting compatibility with modular synthesis routes (e.g., via benzaldehyde intermediates, as in ).
- Metabolic Stability : Fluorinated analogs may resist oxidative metabolism better than chlorinated derivatives, though direct data are needed .
Biological Activity
1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical structure and properties:
- Molecular Formula : C18H22ClN3O
- Molecular Weight : 333.84 g/mol
- CAS Number : 66346-04-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing benzodiazole moieties have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, one study revealed that benzodiazole derivatives could induce apoptosis in human promyelocytic leukemia cells (HL-60) through the generation of reactive oxygen species (ROS) .
Study 1: Antimicrobial Activity
A series of synthesized benzodiazole derivatives were tested for their antibacterial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Cytotoxicity Evaluation
In another investigation focusing on the cytotoxic potential of related compounds, a derivative demonstrated an IC50 value of 12 µM against HL-60 cells. This suggests that modifications in the structure can enhance or reduce the cytotoxic effects .
Comparative Data Table
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 20 µg/mL |
| Compound B | Cytotoxic | HL-60 | 12 µM |
| Compound C | Antioxidant | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
